molecular formula C7H14N2O2S B8488820 1-Methyl-4-(vinylsulfonyl)piperazine CAS No. 958298-01-6

1-Methyl-4-(vinylsulfonyl)piperazine

Cat. No.: B8488820
CAS No.: 958298-01-6
M. Wt: 190.27 g/mol
InChI Key: NWWDDUXLUXVLIY-UHFFFAOYSA-N
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Description

1-Methyl-4-(vinylsulfonyl)piperazine is a piperazine derivative featuring a vinylsulfonyl (-SO₂-CH=CH₂) substituent at the 4-position of the piperazine ring and a methyl group at the 1-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating solubility, bioavailability, and target interactions.

Properties

CAS No.

958298-01-6

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-ethenylsulfonyl-4-methylpiperazine

InChI

InChI=1S/C7H14N2O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h3H,1,4-7H2,2H3

InChI Key

NWWDDUXLUXVLIY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives vary significantly based on substituents at the 1- and 4-positions. Key analogs include:

Compound Substituents Key Properties/Activities Source
1-Methyl-4-((4-nitrophenyl)sulphonyl)piperazine 4-nitrobenzenesulfonyl at 4-position Synthesized via sulfonylation (83.6% yield); characterized by $ ^1H $ NMR (DMSO-d6, δ 8.47–2.15)
1-Methyl-4-(pyridin-4-yl)piperazine Pyridinyl at 4-position Enhances cytotoxic efficacy in purine-based SMO antagonists; critical for HH pathway targeting
1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine Trifluoromethylbenzyl at 4-position Found in FLT3 inhibitors (e.g., ponatinib); synergizes with aminoisoquinoline for AML inhibition
1-Methyl-4-(piperidin-4-yl)piperazine Piperidinyl at 4-position Intermediate in kinase inhibitors; improves solubility and stability (boiling point: ~260°C)
1-Methyl-4-[5-(4-fluorophenyl)thiadiazol-2-sulfonyl]piperazine Thiadiazol-sulfonyl at 4-position Antibacterial activity against F. oxysporum (75% yield, 50 μg/mL efficacy)

Key Observations:

  • Sulfonyl Groups: Aryl sulfonyl derivatives (e.g., 4-nitrophenylsulfonyl in ) enhance electrophilicity and reactivity, facilitating nucleophilic substitution reactions.
  • Aromatic vs. Aliphatic Substituents : Pyridinyl () and benzyl groups () improve target binding via π-π stacking, while aliphatic groups (e.g., piperidinyl in ) enhance solubility and metabolic stability.
  • Trifluoromethyl Groups : Introduce hydrophobicity and electron-withdrawing effects, critical for kinase inhibition (e.g., FLT3 in AML) .
Anticancer Activity
  • The 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine moiety in ponatinib analogs (e.g., D30) inhibits FLT3-driven AML cell proliferation (IC₅₀ ~100 nM) but is associated with cardiovascular toxicity .
  • Piperazine-substituted purines (e.g., 4s in ) show in vivo antitumor activity in melanoma models, highlighting the role of cyclic amine substituents in SMO receptor targeting.
Antibacterial and Antifungal Activity
  • Thiadiazol-sulfonyl-piperazine derivatives (e.g., 4d and 4n in ) exhibit antifungal activity against F. oxysporum at 50 μg/mL, attributed to sulfonyl group-mediated membrane disruption.
Antidiabetic Activity
  • 1-Methyl-4-(2',4'-dichlorobenzyl)-2-imidazolinylpiperazine (PMS 812) enhances insulin secretion in diabetic rats via α2-adrenoceptor-independent mechanisms .

Solubility and Physicochemical Properties

  • Spacer Effects: Ethylene/methylene spacers between piperazine and quinolone (e.g., 8ac, 8ad) improve aqueous solubility (80 μM at pH 6.5) compared to direct attachment (20 μM) .
  • pKa Modulation : Piperazine nitrogens with pKa ~6–7 (ethylene spacers) enhance solubility in physiological conditions, critical for oral bioavailability .

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